(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
Description
The compound “(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone” features a hybrid structure combining a 4-fluorobenzo[d]thiazole moiety, an azetidine ring, a piperazine linker, and a 5-(trifluoromethyl)pyridine group. This architecture integrates multiple pharmacophoric elements:
- 4-Fluorobenzo[d]thiazole: A heterocyclic scaffold known for its role in kinase inhibition and antimicrobial activity, with the fluorine substituent enhancing metabolic stability and electron-withdrawing effects .
- Piperazine and trifluoromethylpyridine: The piperazine linker enhances solubility and pharmacokinetic properties, while the trifluoromethyl group on pyridine augments lipophilicity and binding affinity through hydrophobic interactions .
This compound’s design aligns with principles of bioisosterism and scaffold hybridization, aiming to optimize target engagement and physicochemical properties.
Properties
IUPAC Name |
[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N5OS/c22-15-2-1-3-16-18(15)27-20(32-16)30-11-13(12-30)19(31)29-8-6-28(7-9-29)17-5-4-14(10-26-17)21(23,24)25/h1-5,10,13H,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCHUHDITUHVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and imidazole derivatives, have been reported to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds with a benzothiazole core have shown significant anti-tubercular activity.
Molecular Mechanism
. Similar compounds have shown inhibitory effects against M. tuberculosis.
Biological Activity
The compound (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone , with the CAS number 1286698-85-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H19F4N5OS , with a molecular weight of 465.47 g/mol . Its structure includes a benzothiazole moiety and a piperazine derivative, which are known to impart various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19F4N5OS |
| Molecular Weight | 465.47 g/mol |
| CAS Number | 1286698-85-8 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds similar to this one, particularly those containing a benzothiazole core, exhibit significant antimicrobial effects. For instance, derivatives have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar properties. Preliminary studies have indicated potential inhibitory effects on Mycobacterium tuberculosis, which could be explored further in clinical settings .
Anticancer Properties
The compound's antiproliferative activity has been investigated in several cancer cell lines, including breast, colon, and lung cancers. The mechanism of action appears to involve the disruption of cellular proliferation pathways, although specific pathways remain to be elucidated. Similar compounds have demonstrated cytotoxic effects, indicating that this compound may also target cancer cells effectively .
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of benzothiazole derivatives found that certain compounds exhibited significant activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating the potential for developing new antimicrobial agents from similar scaffolds .
Study 2: Anticancer Activity
Another research effort focused on the antiproliferative effects of triazolo derivatives against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at low concentrations, suggesting that modifications to the benzothiazole structure could enhance anticancer activity .
Scientific Research Applications
Key Structural Features
- Benzo[d]thiazole Core : Known for its role in various biological activities.
- Azetidine Ring : Provides structural stability and enhances bioactivity.
- Piperazine Moiety : Often associated with pharmacological properties, including anxiolytic and antipsychotic effects.
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets, making it suitable for drug development.
Potential Therapeutic Areas
- Antimicrobial Activity : Studies have indicated that derivatives of benzo[d]thiazole exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria.
- Anticancer Properties : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Research has demonstrated that the compound may possess multiple biological activities due to the presence of specific functional groups.
Notable Biological Activities
- Antioxidant Activity : Compounds similar to this one have been reported to exhibit free radical scavenging properties, which are beneficial in preventing oxidative stress-related diseases .
- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action .
Synthesis and Characterization
The synthesis of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step synthetic routes that may include:
Synthetic Routes
- Formation of the Benzo[d]thiazole Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Azetidine Ring : Utilized via nucleophilic substitution reactions.
- Attachment of the Piperazine Moiety : Accomplished through coupling reactions with trifluoromethyl-substituted pyridines.
Case Study 1: Antimicrobial Efficacy
Research published in various journals has demonstrated that derivatives of benzo[d]thiazoles exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The incorporation of the azetidine ring enhances this activity, making these compounds candidates for further development as antibiotics .
Case Study 2: Anticancer Potential
A study focusing on structurally related compounds showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound’s closest structural analogues include piperazine- and trifluoromethyl-containing derivatives. Below is a comparative analysis:
Functional and Pharmacological Differences
- Conversely, nitroimidazole derivatives () prioritize redox-mediated mechanisms over kinase inhibition .
- Substituent Effects: The 4-fluoro group on benzo[d]thiazole in the target compound may enhance metabolic stability compared to non-fluorinated analogues. The trifluoromethylpyridine group offers superior hydrophobic interactions relative to phenyl rings in MK47 .
Physicochemical and ADME Properties
- Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability but risking solubility limitations. The target compound’s piperazine moiety may mitigate this via improved aqueous solubility .
- Metabolic Stability : Fluorine substituents and azetidine rigidity likely reduce cytochrome P450-mediated metabolism compared to thiophene-containing analogues .
Research Findings and Implications
- Activity Cliffs: Minor structural changes (e.g., thiophene vs. benzo[d]thiazole) may lead to significant activity differences, emphasizing the need for precise substituent optimization .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the azetidine and piperazine moieties in this compound?
- Methodology : The azetidine ring can be synthesized via cyclization of 1,3-dihaloalkanes with primary amines under basic conditions (e.g., K₂CO₃ in DMF) . For the piperazine moiety, nucleophilic substitution between 2-chloro-5-(trifluoromethyl)pyridine and piperazine derivatives in refluxing acetonitrile is effective. Post-functionalization of the azetidine nitrogen with 4-fluorobenzo[d]thiazole can be achieved using coupling agents like EDCI/HOBt .
Q. How can structural confirmation of the final compound be rigorously validated?
- Methodology : Use a combination of -NMR, -NMR, and HRMS. For example, the -NMR should show characteristic peaks for the azetidine protons (δ 3.5–4.5 ppm) and piperazine NH (δ ~2.5 ppm). HRMS analysis should confirm the molecular ion within 2 ppm error .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Enzyme inhibition : Use fluorescence polarization assays for kinases or GPCRs, given the compound’s structural similarity to kinase inhibitors .
- Antimicrobial activity : Follow protocols from thiazolidinone derivatives, testing against Gram-positive/negative bacteria at 10–100 μM concentrations .
Q. How can solubility and stability in aqueous buffers be optimized for in vitro studies?
- Methodology :
- Solubility : Use co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based formulations.
- Stability : Perform HPLC-based stability assays in PBS (pH 7.4) at 37°C over 24 hours, monitoring degradation products .
Q. What computational tools are recommended for predicting logP and pKa values?
- Methodology : Use Schrödinger’s QikProp or ACD/Labs Percepta. The trifluoromethyl group increases logP by ~1 unit, requiring adjustment in predictions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodology :
- Synthesize analogs with variations in the fluorobenzo[d]thiazole (e.g., Cl or CF₃ substitutions) and piperazine-linked pyridine (e.g., methyl or methoxy groups).
- Test against related off-target receptors (e.g., H1/H4 histamine receptors) using radioligand binding assays .
Q. What strategies mitigate metabolic instability of the trifluoromethylpyridine moiety?
- Methodology :
- Introduce electron-withdrawing groups (e.g., nitro) at the pyridine’s 3-position to reduce CYP450-mediated oxidation.
- Validate using liver microsome assays (human/rat) with LC-MS/MS metabolite profiling .
Q. How can molecular docking be employed to predict binding modes to kinase targets?
- Methodology :
- Use AutoDock Vina or Glide to dock the compound into ATP-binding pockets (e.g., JAK2 or EGFR).
- Validate with mutagenesis studies on key residues (e.g., hinge-region methionine) .
Q. What experimental designs are optimal for in vivo pharmacokinetic studies?
- Methodology :
- Administer a single IV/oral dose (5 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, 12, and 24 hours.
- Quantify using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .
Q. How can off-target toxicity risks be systematically assessed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
